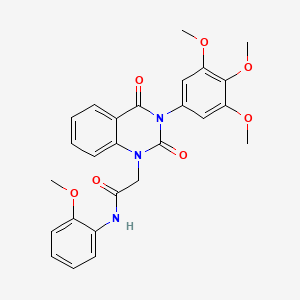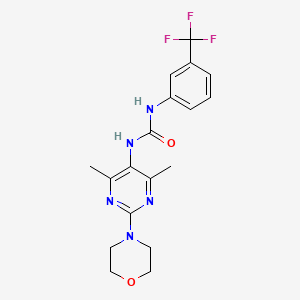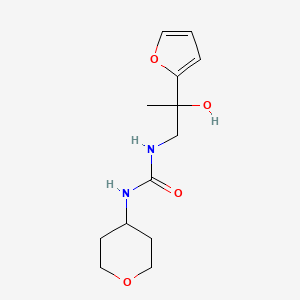
3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid
概要
説明
“3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is used in various chemical reactions and has a molecular weight of 299.75 .
Synthesis Analysis
The synthesis of this compound involves a reaction with a known intermediate . The process involves stirring a solution of the intermediate, (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and HATU in DMF for 1 hour at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the development of an AKT degrader, INY-03-041, which consists of the ATP-competitive AKT inhibitor GDC-0068 conjugated to lenalidomide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.75 and is solid at room temperature .作用機序
The mechanism of action of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid is not well understood, but it is believed to act as a protease inhibitor by binding to the active site of the enzyme. This results in the inhibition of peptide bond hydrolysis, leading to the accumulation of peptide substrates.
Biochemical and Physiological Effects
This compound has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics.
実験室実験の利点と制限
One of the main advantages of using 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in lab experiments is its stability and compatibility with a variety of coupling reagents. It is also relatively easy to synthesize and purify. However, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its use as a protease inhibitor may not be suitable for all experimental systems.
将来の方向性
There are several potential future directions for the use of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in scientific research. One area of interest is the development of new protease inhibitors for the treatment of viral infections and cancer. This compound could also be used as a tool to study protein-protein interactions and enzyme kinetics in more detail. Additionally, the synthesis of new cyclic peptides and peptidomimetics using this compound could lead to the development of new drugs with improved pharmacological properties.
科学的研究の応用
3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis due to its stability and compatibility with a variety of coupling reagents. This compound has also been used in the synthesis of cyclic peptides and peptidomimetics.
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRQUWZTOVESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)
